molecular formula C20H21NO2S2 B2482052 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide CAS No. 2034359-30-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide

Cat. No.: B2482052
CAS No.: 2034359-30-1
M. Wt: 371.51
InChI Key: TURASDXGDHEWIK-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide is a synthetic chemical compound featuring a benzamide core linked to a benzo[b]thiophene scaffold, a structure of significant interest in medicinal chemistry. The benzo[b]thiophene moiety is recognized as a privileged structure in drug discovery and is present in compounds with a range of pharmacological activities, including anticancer properties . This molecular architecture suggests potential as a key intermediate for researchers investigating novel kinase inhibitors. Similar N-(thiophen-2-yl)benzamide derivatives have been identified through virtual screening as potent and selective inhibitors of the BRAF(V600E) kinase, a key oncogenic driver in approximately 50% of melanomas and other human cancers . The incorporation of the 2-(ethylthio)benzamide substituent may offer a unique vector for interaction with enzymatic targets and modulate the compound's physicochemical properties. This product is provided for research purposes to support studies in oncology, kinase signaling pathways, and the synthesis of novel bioactive molecules. It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical space in the development of targeted therapies.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURASDXGDHEWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The benzo[b]thiophene moiety is known for its diverse biological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A benzo[b]thiophene core
  • A hydroxypropyl side chain
  • An ethylthio group attached to the benzamide functionality

This structural diversity contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzo[b]thiophene moiety exhibit significant antimicrobial properties. A study synthesized a series of derivatives based on benzo[b]thiophene and evaluated their effectiveness against Staphylococcus aureus. Among the tested compounds, several derivatives showed minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, highlighting the potential of these compounds in treating infections caused by antibiotic-resistant bacteria .

Antifungal Activity

In related studies, derivatives of benzo[b]thiophene have demonstrated broad-spectrum antifungal activity. For example, compounds derived from this moiety displayed MIC values ranging from 0.03 to 0.5 µg/mL against Candida albicans and were effective against other fungal strains such as Cryptococcus neoformans and Aspergillus fumigatus with MICs between 0.25 to 2 µg/mL . This suggests that modifications to the benzo[b]thiophene structure can enhance antifungal potency.

Anticancer Potential

The anticancer properties of benzo[b]thiophene derivatives have also been explored. Some studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound require further investigation but may involve interactions with cellular signaling pathways associated with cancer progression.

Case Studies

StudyCompound TestedBiological ActivityFindings
This compoundAntimicrobialEffective against S. aureus with MIC of 4 µg/mL
Benzo[b]thiophene DerivativesAntifungalMIC values of 0.03-0.5 µg/mL against C. albicans
Various Benzo[b]thiophene DerivativesAnticancerInduced apoptosis in cancer cell lines

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown potential in disrupting DNA replication in microbial cells.
  • Interaction with cellular receptors : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Reactive oxygen species (ROS) generation : Some studies indicate that benzo[b]thiophene derivatives can induce oxidative stress in target cells, leading to cell death.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide derivatives. For instance, the synthesis of related compounds has shown promising results against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The biological evaluation demonstrated significant cytotoxicity in vitro, suggesting a potential role in cancer therapy .

Case Study: Anticancer Activity

In a study evaluating the activity of similar benzothiophene derivatives, compounds were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited an IC50 value as low as 10 µM against A549 cells, showcasing their potential as novel anticancer agents .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives have been studied for their ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Case Study: Neuroprotection

A study focused on benzofuran and benzothiophene derivatives demonstrated that these compounds could inhibit amyloid-beta aggregation in vitro, thus potentially offering protective effects against neurodegeneration .

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds related to this compound. Some derivatives have shown effectiveness against resistant strains of Staphylococcus aureus, indicating their utility in treating infections caused by antibiotic-resistant bacteria .

Case Study: Antimicrobial Screening

In a screening study involving various benzothiophene derivatives, several compounds displayed minimal inhibitory concentrations (MIC) as low as 4 µg/mL against multiple strains of S. aureus, including methicillin-resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Various modifications to the core structure have been investigated to enhance biological activity and solubility.

ModificationEffect
Hydroxyl Group AdditionIncreased solubility
Ethylthio SubstitutionEnhanced anticancer activity

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzo[b]thiophene group distinguishes it from analogs like those in (e.g., 7q–7t), which incorporate a benzo[d]thiazole core. For example, compound 7t (), with a thiazolyl substituent, exhibits a high melting point (237.7–239.1°C), likely due to increased intermolecular interactions compared to thiophene-based derivatives .

highlights dimeric benzamides (e.g., 5-21), where two benzamide units are linked via alkylene chains. These structures emphasize the role of molecular symmetry in modulating solubility and aggregation behavior, contrasting with the monomeric, hydroxypropyl-linked target compound .

Substituent Effects

The 2-(ethylthio) group in the target compound is structurally analogous to the 4-(ethylthio) substituent in ’s benzamide derivative. However, the ortho position could enhance metabolic stability by shielding the sulfur atom from oxidative enzymes .

In , pyridinyl, pyrimidinyl, and thiazolyl substituents on benzamide derivatives (7q–7t) demonstrate how heterocyclic groups influence bioactivity. For instance, 7r (2-chloro-4-methylpyridinyl) shows moderate cytotoxicity against cancer cell lines (e.g., HCT116), suggesting that electron-withdrawing groups (e.g., Cl) enhance target engagement .

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